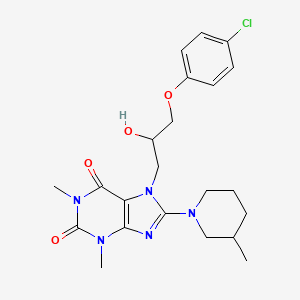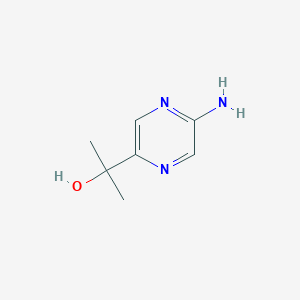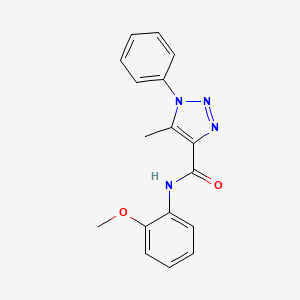
3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one, also known as E-3174, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoline family of chemicals and has been found to exhibit promising biological properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one involves its ability to inhibit ACE activity. ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. By inhibiting ACE activity, 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one has been found to exhibit potent antihypertensive effects in animal models. It has also been shown to improve endothelial function, reduce oxidative stress, and inhibit the proliferation of vascular smooth muscle cells. These effects make 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one a promising candidate for the treatment of hypertension and related cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one is its potent inhibitory activity against ACE, making it a valuable tool for researchers studying hypertension and related cardiovascular diseases. However, one limitation of 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one. One potential area of study is the development of new formulations or delivery methods to improve the solubility and bioavailability of 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one. Another area of research is the investigation of the potential therapeutic applications of 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one in other disease states, such as diabetes and chronic kidney disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
The synthesis of 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one involves several steps, including the condensation of 2-methoxybenzylamine with 3-acetyl-4-methoxybenzoic acid to form the intermediate compound 3-(2-methoxybenzylideneamino)-4-methoxybenzoic acid. This intermediate is then reacted with 2-ethoxybenzoyl chloride to produce the final product, 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one. The synthesis of 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against angiotensin-converting enzyme (ACE), a key enzyme involved in the regulation of blood pressure. This makes 3-(4-ethoxybenzoyl)-1-(2-methoxybenzyl)quinolin-4(1H)-one a valuable tool for researchers studying hypertension and related cardiovascular diseases.
Propriétés
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-3-31-20-14-12-18(13-15-20)25(28)22-17-27(16-19-8-4-7-11-24(19)30-2)23-10-6-5-9-21(23)26(22)29/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCVGOVDKIDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2601095.png)

![4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone](/img/structure/B2601099.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2601106.png)

![(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2601109.png)
![tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2601110.png)

![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/no-structure.png)

